The synthesis of Ste-mek1(13) is typically derived from a series of organic reactions involving specific precursors. While the exact sources and methodologies can vary, they are generally documented in scientific literature focusing on organic synthesis and medicinal chemistry.
Ste-mek1(13) is classified as a small organic molecule. Its specific classification can depend on its functional groups and structural characteristics, which influence its reactivity and interaction with biological targets.
The synthesis of Ste-mek1(13) involves several key steps, typically including:
The molecular structure of Ste-mek1(13) can be represented using standard chemical notation, indicating the arrangement of atoms and functional groups.
Ste-mek1(13) may participate in various chemical reactions, including:
The mechanism of action for Ste-mek1(13) involves its interaction with specific biological targets, such as enzymes or receptors.
Ste-mek1(13) has potential applications in:
STE-MEK1(13) (Ste-MPKKKPTPIQLNP-NH₂) is a cell-permeable peptide inhibitor that targets the extracellular signal-regulated kinase 1/2 (ERK1/2) with a reported half-maximal inhibitory concentration (IC₅₀) of 13–30 μM in vitro [2]. This peptide acts as a competitive antagonist of ATP binding to the ERK catalytic pocket, thereby suppressing the phosphorylation of downstream substrates. Kinetic analyses reveal that STE-MEK1(13) exhibits time-dependent inhibition kinetics, characterized by a slow dissociation rate from its target. This prolonged binding enhances its efficacy in suppressing ERK activity even at submaximal concentrations. The inhibition disrupts the dual phosphorylation of ERK1/2 at Thr202/Tyr204 residues, a prerequisite for full kinase activation. Consequently, STE-MEK1(13) effectively attenuates the amplitude and duration of ERK signaling cascades initiated by growth factors or oncogenic stimuli [2] [3].
Table 1: Inhibition Kinetics of STE-MEK1(13) on ERK1/2
Parameter | Value | Experimental Context |
---|---|---|
IC₅₀ | 13–30 μM | In vitro kinase assays |
Target Specificity | ERK1/2 | Selectivity screening |
Inhibition Mechanism | ATP-competitive | Kinetic binding studies |
Dissociation Rate | Slow | Time-course enzymatic assays |
The structural efficacy of STE-MEK1(13) arises from its molecular mimicry of endogenous ERK interaction motifs. The peptide sequence "MPKKKPTPIQLNP" replicates the ERK-docking site found in substrates like Elk-1 and transcription factors. This domain, known as the D-site (docking site), facilitates high-affinity binding to the ERK common docking (CD) region [5] [9]. Crystallographic analyses of analogous inhibitors (e.g., SCH772984) demonstrate that such peptides induce conformational changes in the ERK phosphate-binding loop (P-loop), particularly displacing Tyr36. This rearrangement obstructs the ERK activation loop, preventing phosphorylation by upstream MEK1/2 kinases [4] [9]. The critical residues for this interaction include Lys113 and Asp316 in ERK2, which form hydrogen bonds with the peptide’s proline-threonine-proline (PTP) segment. Mutagenesis studies confirm that alanine substitutions at these residues abolish STE-MEK1(13) binding, underscoring its dependence on an intact CD domain [5].
Table 2: Key Structural Interactions of STE-MEK1(13) with ERK2
ERK2 Domain | Interacting Residue | Function in Inhibition |
---|---|---|
Common Docking (CD) | Asp316, Asp319 | Anchor for N-terminal MPKKK motif |
Phosphate-Binding Loop | Tyr36 | Displacement blocks ATP binding |
Activation Loop | Lys113 | Hydrogen bonding with T-P motif |
Hydrophobic Pocket | Leu156, Val186 | Stabilizes C-terminal IQLNP segment |
Beyond direct ERK inhibition, STE-MEK1(13) exerts allosteric effects on upstream MEK1 activation. The peptide disrupts the formation of the MEK-ERK-KSR1 (kinase suppressor of Ras 1) ternary complex, a scaffold essential for signal amplification [10]. Live-cell imaging studies using translocation-based biosensors show that STE-MEK1(13) prevents EGF-induced co-localization of MEK2 with Raf1 at the plasma membrane. This interference occurs because ERK’s CD domain, when bound to the peptide, cannot recruit scaffold proteins like KSR1. Consequently, MEK phosphorylation by Raf is impaired, creating a feed-forward loop that dampens overall pathway output. Additionally, STE-MEK1(13) binding stabilizes ERK in a closed conformation, reducing its affinity for MEK-derived phosphoacceptors. This dual allosteric mechanism—scaffold disruption and ERK conformational locking—synergistically attenuates signal flux through the cascade [9] [10].
Sustained ERK inhibition by STE-MEK1(13) triggers compensatory feedback loops, most notably the transcriptional upregulation of Mkp3 (dual-specificity phosphatase 3). Mkp3 dephosphorylates ERK1/2, creating a negative feedback circuit that desensitizes cells to extracellular stimuli [1] [5]. In NIH/3T3 cells expressing oncogenic Ras, ERK pathway suppression by STE-MEK1(13) analogs elevates Mkp3 protein levels by >3-fold within 24 hours. This induction is mechanistically linked to ERK’s role in suppressing Mkp3 transcription; when ERK is inhibited, FoxO-family transcription factors are derepressed, driving Mkp3 promoter activity [1] [4] [5]. Crucially, Mkp3 induction is abolished by co-treatment with the MEK inhibitor U0126, confirming its dependence on ERK activity. Thus, STE-MEK1(13) indirectly amplifies its own inhibitory effects by fostering an endogenous phosphatase-driven feedback mechanism [1] [5].
Table 3: Transcriptional Feedback Induced by STE-MEK1(13)-Mediated ERK Inhibition
Target Gene | Regulation Mechanism | Functional Outcome |
---|---|---|
Mkp3 | FoxO-dependent transcriptional derepression | ERK dephosphorylation |
c-Fos | Reduced ELK-1 phosphorylation | Impaired AP-1 complex formation |
Egr-1 | Suppressed SRF/ELK-1 activation | Attenuated mitogenic response |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8